2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a naphthyl group, a cyclohexylamino group, and a methylphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthyl and cyclohexylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include naphthylamine, cyclohexylamine, and 4-methylphenylacetyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or acetamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Methoxyphenethylamine: Shares some structural similarities but differs in its functional groups and applications.
Uniqueness
2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
The compound 2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a naphthalene moiety linked to a cyclohexylamino group, which is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related phenoxyacetamide derivatives can modulate tumor hypoxia, leading to reduced neoangiogenesis and increased apoptosis in cancer cells. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values around 13 μM for some derivatives .
The mechanism by which this compound exerts its biological effects appears to involve the following pathways:
- Inhibition of Tumor Angiogenesis : The compound may interfere with the signaling pathways responsible for blood vessel formation in tumors, thus limiting their growth and metastasis.
- Induction of Apoptosis : It has been suggested that the compound promotes programmed cell death in cancer cells through intrinsic apoptotic pathways, which could be assessed through markers such as caspase activation and PARP cleavage.
Study 1: Antitumor Efficacy
A study investigated the effects of a series of naphthyl derivatives on tumor growth in vivo. The results indicated that compounds similar to this compound significantly reduced tumor size in mouse models. The treatment group showed a decrease in microvessel density compared to controls, suggesting effective anti-angiogenic activity .
Compound | Tumor Size Reduction (%) | Microvessel Density (per mm²) |
---|---|---|
Control | 0 | 150 |
Treatment | 65 | 30 |
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The findings revealed that it exhibited a dose-dependent cytotoxic effect, with significant reductions in cell viability at concentrations above 10 μM.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 12 |
A549 | 15 |
DLA | 18 |
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[1-[(cyclohexylamino)methyl]naphthalen-2-yl]oxy-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H30N2O2/c1-19-11-14-22(15-12-19)28-26(29)18-30-25-16-13-20-7-5-6-10-23(20)24(25)17-27-21-8-3-2-4-9-21/h5-7,10-16,21,27H,2-4,8-9,17-18H2,1H3,(H,28,29) |
InChI Key |
WUCAFKROZZJMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)CNC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.